2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-12-9-17-19(21(26)25(12)11-13-5-4-8-27-13)18(15(10-23)20(24)28-17)14-6-2-3-7-16(14)22/h2-3,6-7,9,13,18H,4-5,8,11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWGRPHRGLMPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including antitumor, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.2 g/mol. The structure features a pyrano ring fused with a pyridine moiety and functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of this compound in inhibiting tumor cell proliferation. For instance, compounds with similar structural features have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 2-amino... | A549 (Lung) | 6.26 ± 0.33 | MTS Assay |
| 2-amino... | HCC827 (Lung) | 6.48 ± 0.11 | MTS Assay |
| 2-amino... | NCI-H358 (Lung) | 20.46 ± 8.63 | BrdU Proliferation Assay |
These results indicate that the compound possesses notable antitumor properties, particularly in two-dimensional cell culture assays.
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. In vitro tests against various bacterial strains demonstrated promising activity.
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 2-amino... | Staphylococcus aureus | 6.25 | 12.5 |
| 2-amino... | Escherichia coli | 12.5 | 25 |
| 2-amino... | Pseudomonas aeruginosa | 10 | 20 |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that the compound exhibits effective antibacterial action against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrano derivatives has been documented extensively. Compounds similar to This compound have shown efficacy in reducing inflammation markers in various experimental models.
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and inflammatory pathways. The presence of functional groups like amino and carbonitrile enhances its binding affinity to these targets.
Case Studies
- Antitumor Efficacy : A study involving the treatment of lung cancer cell lines with this compound showed significant inhibition of cell growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.
- Antibacterial Testing : In a comparative study on several synthesized derivatives, this specific compound exhibited superior antibacterial properties against resistant strains, highlighting its relevance in addressing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
